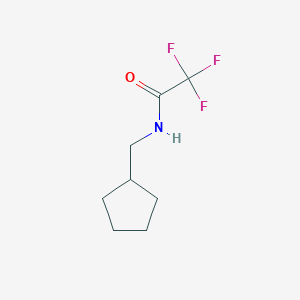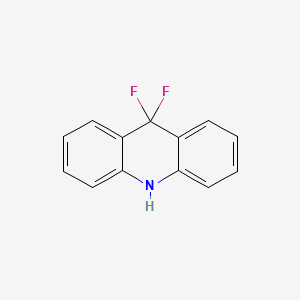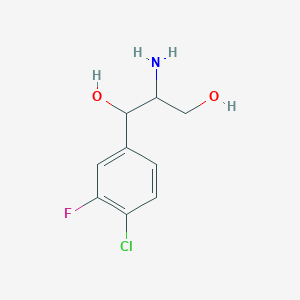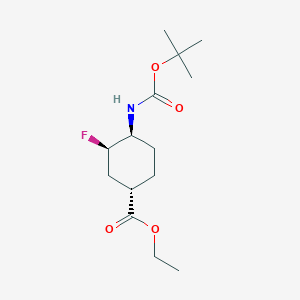![molecular formula C37H34N2O2 B12091379 Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)- CAS No. 940880-70-6](/img/structure/B12091379.png)
Oxazole, 2,2'-[(1S)-2,2',3,3'-tetrahydro-1,1'-spirobi[1H-indene]-7,7'-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4'S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] is a complex organic compound characterized by its unique spirobiindene core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirobiindene Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobiindene structure.
Oxazole Ring Formation: The oxazole rings are introduced through cyclization reactions involving amines and carbonyl compounds under dehydrating conditions.
Final Coupling: The final step involves coupling the oxazole units to the spirobiindene core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of robust purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or as ligands for various biological targets. Their ability to interact with proteins and nucleic acids makes them valuable tools in biochemical studies.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. They are studied for their activity against various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength. It is also used in the production of specialty chemicals and advanced polymers.
作用機序
The mechanism by which Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] exerts its effects is largely dependent on its interaction with molecular targets. These interactions often involve binding to specific proteins or enzymes, leading to the modulation of their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid functions.
類似化合物との比較
Similar Compounds
- Oxazole, 2,2’-(1,3-dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-]
- Oxazole, 2-[2,2-bis(phenylthio)ethyl]-4,5-dihydro-4-(phenylmethyl)-, (4S)-
Uniqueness
Compared to similar compounds, Oxazole, 2,2’-[(1S)-2,2’,3,3’-tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[4,5-dihydro-4-(phenylmethyl)-, (4S,4’S)-] stands out due to its spirobiindene core, which imparts unique steric and electronic properties. This structural feature enhances its reactivity and potential for forming diverse chemical derivatives, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
940880-70-6 |
|---|---|
分子式 |
C37H34N2O2 |
分子量 |
538.7 g/mol |
IUPAC名 |
4-benzyl-2-[4'-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C37H34N2O2/c1-3-9-25(10-4-1)21-29-23-40-35(38-29)31-15-7-13-27-17-19-37(33(27)31)20-18-28-14-8-16-32(34(28)37)36-39-30(24-41-36)22-26-11-5-2-6-12-26/h1-16,29-30H,17-24H2 |
InChIキー |
WEDVZYDCWKSPHM-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CCC3=C2C(=CC=C3)C4=NC(CO4)CC5=CC=CC=C5)C6=C1C=CC=C6C7=NC(CO7)CC8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N'-[9-[3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12091323.png)






![[6-[6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate](/img/structure/B12091360.png)

